2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-[4-(dimethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with a pyridine ring instead of a thiophene ring.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with different substitution patterns on the pyrimidine ring.
Uniqueness
2-[4-(dimethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19N3OS |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H19N3OS/c1-9-10(2)21-16-13(9)15(20)17-14(18-16)11-5-7-12(8-6-11)19(3)4/h5-8,14,18H,1-4H3,(H,17,20) |
InChI Key |
WKBADRCCZOOYME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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